molecular formula C12H9NO4 B2765637 Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate CAS No. 54431-23-1

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate

Cat. No. B2765637
CAS RN: 54431-23-1
M. Wt: 231.207
InChI Key: DSLTVUMEBBNFFJ-UHFFFAOYSA-N
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Description

“Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H9NO4 . It is a heterocyclic compound that contains a total of 28 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .


Molecular Structure Analysis

The molecular structure of “Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” includes a variety of bond types and ring structures . The compound contains a total of 28 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .

Scientific Research Applications

Green Synthesis and Catalysis

A study demonstrated the efficient synthesis of various pyran-annulated heterocycles and 3,4-disubstituted isoxazol-5(4H)-ones using potassium hydrogen phthalate in water, showcasing an environmentally friendly approach to synthesizing compounds related to Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate. This method emphasizes mild conditions and the avoidance of hazardous solvents (Kiyani & Ghorbani, 2015).

Novel Derivatives and Their Green Synthesis

Research on the synthesis of novel 7,11-dihydro-6H-chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives using acidic ionic liquid demonstrates a green approach, highlighting short reaction times and easy workup processes as key benefits (Kumari, Rajeswari, & Khurana, 2016).

Crystal Structure Analysis

The crystal structure of methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate was determined, providing insight into the molecular geometry and intermolecular interactions, crucial for understanding the properties and potential applications of these compounds (Ganapathy, Srinivasan, & Manickam, 2015).

Supramolecular Structure and Synthesis

A study on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones highlights the importance of molecular and supramolecular structures in understanding the properties of chromeno-isoxazole derivatives, which could influence their applications in materials science and chemistry (Padilla-Martínez et al., 2011).

Tandem Intramolecular Rearrangements

Research on the reductive ring opening of isoxazolidine moiety in chromano–piperidine-fused isoxazolidines reveals the formation of novel compounds through tandem intramolecular rearrangements. This study provides a plausible mechanistic rationale that could be applied in the development of new synthetic methodologies (Singh, Gupta, Gupta, & Ishar, 2017).

Metal Complexes and Ligand Synthesis

A notable study focused on the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, expanding the utility of chromeno derivatives in coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).

Future Directions

The future directions for research on “Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” could include developing eco-friendly synthetic strategies for isoxazole derivatives , as these compounds are commonly found in many commercially available drugs and have several applications in pharmaceutical industries .

properties

IUPAC Name

methyl 4H-chromeno[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-15-12(14)10-8-6-16-9-5-3-2-4-7(9)11(8)17-13-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLTVUMEBBNFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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